molecular formula C12H20N2O6 B6268603 oxalic acid, tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate CAS No. 1359656-86-2

oxalic acid, tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate

Cat. No.: B6268603
CAS No.: 1359656-86-2
M. Wt: 288.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate (CAS: 1431868-60-8) is a bicyclic spiro compound featuring a diazaspiro[3.3]heptane core. It consists of a tert-butyl carbamate group and an oxalate counterion in a 2:1 stoichiometry (C₂₂H₃₈N₄O₈) . This compound is widely used as a synthetic intermediate in pharmaceuticals due to its rigid spirocyclic structure, which enhances binding selectivity in drug candidates. Key properties include storage under inert atmosphere at 2–8°C and a molecular weight of 486.57 g/mol .

Properties

CAS No.

1359656-86-2

Molecular Formula

C12H20N2O6

Molecular Weight

288.3

Purity

95

Origin of Product

United States

Preparation Methods

Stage 1: Selective Deprotection

In an inert nitrogen atmosphere, di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate (96 g, 321 mmol) is dissolved in methanol (2.7 L) and treated with acetyl chloride (25.3 g, 322.3 mmol) at 20°C for 20 hours. This step selectively removes one tert-butoxycarbonyl (Boc) group, yielding mono-Boc-protected 2,6-diazaspiro[3.3]heptane.

Stage 2: Neutralization and Isolation

The reaction mixture is treated with potassium hydroxide in methanol at 30°C to neutralize excess acetyl chloride. The product is isolated via filtration or solvent evaporation, yielding tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate as a free base.

Stage 3: Oxalate Salt Formation

The free base is dissolved in diethyl ether and reacted with oxalic acid at 20°C for 1 hour. Crystallization yields tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate (C₁₂H₂₀N₂O₆) with high purity.

Table 1: Reaction Conditions for tert-Butyl Diazaspiroheptane Oxalate Synthesis

StageReactantsSolventTemperatureTimeProduct
1Di-tert-butyl dicarboxylate + AcClMethanol20°C20 hMono-Boc intermediate
2KOHMethanol30°C-Free base
3Oxalic acidDiethyl ether20°C1 hOxalate salt

Alternative Methodologies from Related Spiro Compounds

A patent describing tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate synthesis (CN111620869A) offers parallel strategies. While targeting a larger spiro system, key steps—such as Boc protection, reductive amination, and salt formation—are transferrable:

Reductive Amination with Magnesium Chips

In step 5 of the patent, a Boc-protated intermediate is reduced using magnesium chips in methanol at 25–80°C for 1 hour. For tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate, analogous reduction of a nitro or imine precursor could yield the free amine, subsequently Boc-protected.

Oxalic Acid Quenching

Final oxalate salt formation aligns with Stage 3 above, where the free base is treated with oxalic acid in a polar aprotic solvent.

Comparative Analysis of Synthetic Approaches

Yield and Purity Considerations

The three-stage method achieves high purity but lacks reported yields. In contrast, multi-step routes like CN111620869A face cumulative yield losses, though modular steps allow intermediate purification.

Substrate Flexibility

Di-tert-butyl dicarboxylates enable selective deprotection, but their commercial availability for 1,6-diaza systems is uncertain. Alternative starting materials, such as tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate hydrochloride, may require custom synthesis.

Industrial Scalability and Process Optimization

Continuous Flow Reactors

Adopting continuous flow systems could enhance the acetyl chloride deprotection step (Stage 1), improving reaction control and scalability.

Solvent Recycling

Methanol and diethyl ether recovery systems are critical for cost-effective large-scale production, given their high volumes in Stages 1 and 3.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid, tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: : Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various oxalate derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Drug Development and Synthesis:
Oxalic acid derivatives, including tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate, are explored for their role in drug synthesis due to their ability to act as intermediates in the preparation of biologically active compounds. The spirocyclic structure is particularly valuable for enhancing the pharmacokinetic properties of drugs.

Case Study: Anticancer Agents
Research has indicated that compounds with spirocyclic frameworks exhibit promising anticancer activity. For instance, studies have shown that modifications to the diazaspiro structure can lead to increased potency against various cancer cell lines. The oxalic acid moiety can enhance solubility and bioavailability, making it a target for further investigation in anticancer drug development .

Materials Science

Polymer Chemistry:
The incorporation of oxalic acid derivatives into polymer matrices has been studied for producing novel materials with enhanced mechanical properties. The unique structural features of tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate allow for improved cross-linking in polymer networks.

Case Study: Biodegradable Polymers
Research indicates that integrating this compound into biodegradable polymers can result in materials that maintain structural integrity while promoting environmental sustainability. The oxalic acid component facilitates degradation processes, making these polymers suitable for applications in packaging and biomedical devices .

Analytical Chemistry

Chromatography and Spectroscopy:
The compound is utilized as a standard reference material in analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Its distinct chemical properties allow for accurate identification and quantification in complex mixtures.

Case Study: Environmental Analysis
In environmental chemistry, the detection of oxalic acid derivatives in soil and water samples is crucial for assessing pollution levels. Studies have employed tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate as a calibration standard to evaluate the presence of similar compounds in environmental samples .

Summary Table of Applications

Application AreaSpecific Use CaseBenefits
Medicinal ChemistryAnticancer drug developmentEnhanced potency and bioavailability
Materials ScienceBiodegradable polymersImproved mechanical properties
Analytical ChemistryStandard reference in chromatographyAccurate identification and quantification

Mechanism of Action

The mechanism by which oxalic acid, tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

tert-Butyl 2,6-Diazaspiro[3.3]heptane-2-carboxylate Oxalate (CAS: 1227382-01-5)
  • Structural Difference : Positional isomerism (carboxylate group at position 2 vs. 6).
  • Similarity Score : 1.00 (identical core structure, differing only in substituent position) .
  • Applications : Comparable utility in medicinal chemistry for constrained peptide mimics.
tert-Butyl 2,6-Diazaspiro[3.4]octane-6-carboxylate Oxalate (CAS: 1359655-84-7)
  • Structural Difference : Enlarged spiro ring (octane vs. heptane) and additional methylene group.
  • Similarity Score : 0.91 .
  • Impact : Increased ring flexibility may reduce binding affinity compared to the heptane analogue.
6-Oxa-1-azaspiro[3.3]heptane Oxalate (CAS: 1380571-72-1)
  • Structural Difference : Replacement of one nitrogen with oxygen (heteroatom variation).
  • Molecular Formula : C₁₂H₂₀N₂O₆ .
  • Reactivity : Reduced basicity due to oxygen substitution, altering solubility and interaction profiles.
Iridium-Catalyzed Amination
  • Target Compound : Synthesized via iridium-catalyzed amination of allyl acetate with 2,6-diazaspiro[3.3]heptane-2-carboxylate hemioxalate.
    • Conditions : 70°C, DMF, Cs₂CO₃ catalyst.
    • Yield : 54% (enantiomer 3h) .
  • Comparison : Enantiomer 3i (tert-butyl (S)-6-(5-phenylpent-1-en-3-yl) derivative) achieved 87% yield under harsher conditions (90°C, 300 mol% Cs₂CO₃) , highlighting sensitivity to steric and electronic effects.
Acid-Mediated Deprotection
  • Example : HCl-mediated deprotection of tert-butyl 1-(2,2,2-trifluoroacetyl)-1,6-diazaspiro[3.3]heptane-6-carboxylate yielded 2,2,2-trifluoro-1-(1,6-diazaspiro[3.3]heptan-1-yl)ethan-1-one (64% yield) .

Physicochemical Properties

Property Target Compound 6-Oxa-1-azaspiro[3.3]heptane Oxalate tert-Butyl 2,6-Diazaspiro[3.4]octane-6-carboxylate
Molecular Weight (g/mol) 486.57 272.25 423.49
Storage Conditions 2–8°C, inert atmosphere Not reported Similar to target compound
Solubility Likely polar aprotic solvents High aqueous solubility (oxalate salt) Moderate in DCM/MeOH
Hazard Statements H302, H315, H319, H335 Not reported H302 (oral toxicity)

Research Findings and Key Insights

Synthetic Efficiency : Positional isomerism (e.g., 2- vs. 6-carboxylate) minimally impacts yield but alters crystallinity .

Stability : Oxalate salts enhance stability compared to free bases, though storage at low temperatures is critical .

Pharmacological Relevance : Spiro[3.3]heptane cores outperform larger rings (e.g., spiro[3.4]octane) in target selectivity .

Biological Activity

Oxalic acid, tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a spirocyclic structure, which is known to influence its biological activity. The chemical formula is C10H18N2O2C_{10}H_{18}N_{2}O_{2} and it features a carboxylate group that is essential for its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds related to oxazolidinones, including those derived from oxalic acid derivatives, exhibit significant antimicrobial activity. These compounds are particularly noted for their effectiveness against gram-positive bacteria and Mycobacterium tuberculosis. The mechanism of action typically involves the inhibition of protein synthesis in bacterial cells, making them valuable in treating infections resistant to other antibiotics .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity AgainstMechanism of Action
Oxazolidinone derivativesGram-positive bacteriaInhibition of protein synthesis
Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylateMycobacterium tuberculosisInhibition of mitochondrial protein synthesis

Case Studies

A small case study involving the use of oxalic acid in beekeeping demonstrated its efficacy in controlling Varroa mite populations. In this study, multiple doses of oxalic acid were applied to colonies, resulting in a significant reduction in mite levels without adversely affecting bee health . This highlights the compound's potential as a biocontrol agent.

Pharmacological Effects

The pharmacological profile of oxalic acid derivatives suggests they may possess additional therapeutic effects, including anti-inflammatory and analgesic properties. These effects are attributed to their ability to modulate various biochemical pathways involved in inflammation and pain perception.

The precise mechanisms through which oxalic acid derivatives exert their effects are still under investigation. However, it is believed that their interaction with specific receptors and enzymes plays a crucial role. For instance, the inhibition of monoamine oxidase has been noted as a significant pathway for some related compounds .

Research Findings

Recent studies have focused on the synthesis and evaluation of new oxazolidinone compounds that incorporate the diazaspiro framework. These studies have shown promising results in terms of enhanced antibacterial activity compared to traditional antibiotics like linezolid .

Summary of Findings

  • Enhanced Antibacterial Activity : New derivatives show improved efficacy against resistant strains.
  • Reduced Side Effects : Some compounds exhibit lower toxicity profiles compared to existing treatments.
  • Potential for Broader Applications : Beyond antimicrobial use, there is potential for these compounds in treating inflammatory diseases.

Q & A

Q. What are the common synthetic routes for synthesizing tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate and its oxalic acid salt?

The synthesis typically involves reacting tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate hydrochloride with tert-butyl chloroformate in the presence of a base like triethylamine. The reaction is conducted in an organic solvent (e.g., dichloromethane) at low temperatures (0–5°C) to minimize side reactions and maximize yield . For the oxalic acid salt form, post-synthetic treatment with oxalic acid under controlled pH conditions is employed to precipitate the hemioxalate derivative .

Q. What spectroscopic and analytical techniques are used to characterize this spirocyclic compound?

Key characterization methods include:

  • 1H/13C NMR : To confirm the spirocyclic structure and substituent positions (e.g., tert-butyl and carboxylate groups) .
  • HRMS (ESI) : Validates molecular weight and purity (e.g., observed m/z 381.2157 vs. calculated 381.2149 for a derivative) .
  • FTIR : Identifies functional groups (e.g., carbonyl stretch at ~1692 cm⁻¹ for the carboxylate) .
  • HPLC : Assesses enantiomeric excess (e.g., 89% ee for an (S)-configured derivative) .

Q. What are the primary applications of this compound in academic research?

It serves as:

  • A building block for synthesizing enantiomerically enriched spirocyclic derivatives via iridium-catalyzed amination .
  • A ligand precursor in medicinal chemistry due to its rigid spiro structure, which can enhance binding specificity to biological targets .

Advanced Research Questions

Q. How can enantioselective synthesis of derivatives be achieved using iridium catalysis?

Enantioselective amination is performed using an iridium catalyst (e.g., [Ir(cod)Cl]₂) with chiral phosphoramidite ligands. Key conditions include:

  • Temperature : 70–90°C in DMF .
  • Base : Cs₂CO₃ (300 mol%) to deprotonate intermediates .
  • Substrate : Allyl acetates or benzyloxybutenyl derivatives for regioselective coupling .
    This method achieves up to 89% ee for (S)-configured products, critical for probing stereospecific biological interactions .

Q. What challenges arise in the purification of spirocyclic compounds, and how are they addressed?

Challenges include:

  • Low solubility : Spiro structures often have limited solubility in polar solvents, necessitating gradient elution in flash chromatography (e.g., hexane:ethyl acetate 20:1 → 10:1) .
  • Diastereomer separation : Chiral HPLC or recrystallization with oxalic acid is used to isolate enantiopure forms .

Q. How does the spirocyclic framework influence reactivity in nucleophilic substitution reactions?

The spiro structure imposes steric constraints, directing nucleophilic attack to specific positions. For example:

  • The tert-butyl group shields one face, favoring substitution at the less hindered nitrogen in the diazaspiro system .
  • Ring strain in the bicyclic system can enhance reactivity toward ring-opening reactions with electrophiles .

Methodological Considerations

  • Crystallography : SHELX programs are widely used for structural refinement, particularly for resolving spirocyclic conformations .
  • Counterion Effects : Oxalic acid in the hemioxalate salt improves crystallinity and stability, facilitating storage and handling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.